Di-sec-butyl oxalate

Thermophysical Properties Distillation Solvent Selection

Di-sec-butyl oxalate (CAS 13784-89-9) is a branched dialkyl ester of oxalic acid, bearing two sec-butyl groups attached via secondary carbons to the oxalate backbone. This C₁₀H₁₈O₄ diester (MW 202.25 g/mol) is a colorless to pale yellow liquid at ambient temperature, a trait that immediately distinguishes it from its solid tert-butyl congener.

Molecular Formula C10H18O4
Molecular Weight 202.25 g/mol
CAS No. 13784-89-9
Cat. No. B079761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDi-sec-butyl oxalate
CAS13784-89-9
Molecular FormulaC10H18O4
Molecular Weight202.25 g/mol
Structural Identifiers
SMILESCCC(C)OC(=O)C(=O)OC(C)CC
InChIInChI=1S/C10H18O4/c1-5-7(3)13-9(11)10(12)14-8(4)6-2/h7-8H,5-6H2,1-4H3
InChIKeyMTLJANFMXKYOAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Di-sec-butyl oxalate (CAS 13784-89-9): Physical-Chemical Profile and Structural Identity Among Dialkyl Oxalates


Di-sec-butyl oxalate (CAS 13784-89-9) is a branched dialkyl ester of oxalic acid, bearing two sec-butyl groups attached via secondary carbons to the oxalate backbone . This C₁₀H₁₈O₄ diester (MW 202.25 g/mol) is a colorless to pale yellow liquid at ambient temperature, a trait that immediately distinguishes it from its solid tert-butyl congener . The secondary branching pattern imparts a unique steric and electronic environment around the ester carbonyls, influencing key procurement-relevant properties such as hydrolysis kinetics, boiling point, and solvency . Understanding these structural nuances is essential for R&D and procurement professionals evaluating oxalate esters for chelation, plasticization, or synthetic intermediate applications.

Why Di-sec-butyl oxalate Cannot Be Simply Swapped for Other Dialkyl Oxalates Without Performance Verification


Dialkyl oxalates of identical molecular formula (C₁₀H₁₈O₄) are not interchangeable despite sharing the same elemental composition. The sec-butyl isomer exhibits a boiling point of 240.1 °C, which is 11 °C higher than both diisobutyl and di-tert-butyl oxalates (both ~229 °C) . Its flash point of 96.1 °C is lower than that of di-n-butyl oxalate (108.9 °C) but higher than that of di-tert-butyl oxalate (90 °C), directly impacting storage classification and handling protocols [1]. Furthermore, di-tert-butyl oxalate is a crystalline solid at room temperature (mp 69–72 °C), whereas the sec-butyl analog remains a free-flowing liquid, a critical distinction for formulation processes that cannot tolerate melting steps . The secondary branching also retards hydrolysis relative to straight-chain analogs, as established by a patent disclosing that branched oxalate esters exhibit significantly reduced water hydrolysis, thereby extending shelf-life in moisture-sensitive applications such as chemiluminescent devices [2]. For procurement decisions, these quantifiable differences in phase behavior, thermal stability, and hydrolytic susceptibility mean that substituting one C₁₀ oxalate for another without experimental validation risks altered reaction kinetics, compromised formulation stability, and regulatory non-compliance.

Quantitative Differentiation Evidence: Di-sec-butyl oxalate vs. Key Dialkyl Oxalate Comparators


Boiling Point Elevation Relative to Branched C₁₀ Oxalate Isomers

Di-sec-butyl oxalate exhibits a boiling point of 240.1 °C at 760 mmHg, which is 11.1 °C higher than both diisobutyl oxalate (229.0 °C) and di-tert-butyl oxalate (229.3 °C) . This elevation provides a wider liquid operating window for high-temperature reactions without pressurization. In head-to-head comparison, the sec-butyl isomer boils approximately 11 °C above its branched counterparts, directly attributable to the secondary alcohol attachment geometry that enhances intermolecular interactions .

Thermophysical Properties Distillation Solvent Selection

Flash Point Reduction: Handling and Storage Classification Impact

The flash point of di-sec-butyl oxalate is 96.1 °C, which places it between di-tert-butyl oxalate (90 °C) and di-n-butyl oxalate (108.9 °C) [1]. This 12.8 °C lower flash point compared to the straight-chain n-butyl analog changes the flammability classification under GHS and OSHA HCS, potentially triggering different storage requirements and insurance premiums for bulk procurement [2].

Safety Compliance Flammability Transport Classification

Room-Temperature Liquid State vs. Solid Di-tert-butyl Oxalate: Formulation-Ready Advantage

Di-sec-butyl oxalate is a liquid at room temperature, whereas di-tert-butyl oxalate (same molecular formula) is a crystalline solid with a melting point of 69–72 °C . This fundamental phase difference eliminates the need for heated storage tanks, melting vessels, or thermal insulation during handling and blending, directly reducing capital equipment costs and energy consumption in continuous manufacturing processes .

Formulation Processing Physical State Blending Operations

Hydrolysis Resistance Conferred by Secondary Branching: Alkaline Hydrolysis Rate Constants in Comparative Context

A foundational kinetic study by Sharma and Sharma (1970) determined alkaline hydrolysis rate constants for a series of dialkyl oxalates including di-s-butyl, di-n-butyl, di-isopropyl, and di-n-propyl oxalates using a diffusion-based mass-transfer method [1]. Although the exact numerical constants are behind a paywall, the study's inclusion of di-s-butyl oxalate in a comparative kinetics framework confirms quantifiable differences in hydrolysis reactivity among isomers. Complementing this, U.S. Patent 20110084243 explicitly teaches that branched-chain oxalate esters (such as those with sec-butyl or isobutyl substitution) exhibit retarded water hydrolysis compared to straight-chain analogs, extending shelf-life in moisture-sensitive applications like chemiluminescent devices [2]. Together, these sources establish that the secondary branching of di-sec-butyl oxalate alters hydrolysis kinetics in a measurable manner relative to linear oxalates.

Hydrolytic Stability Shelf-Life Chemiluminescence

Enantiopure (S,S)-Di-sec-butyl Oxalate as a Chiral Alkylating Reagent: Distinctive Synthetic Performance

In a documented synthetic procedure, (S,S)-di-sec-butyl oxalate reacts with 4-methylbenzenethiol in the presence of potassium carbonate and DMF to afford (R)-sec-butyl p-tolyl sulfide in 39% yield after 0.5 h [1]. This reaction leverages the sec-butyl oxalate as both a chiral alkylating agent and an oxalate leaving group source. The specific use of the enantiopure sec-butyl diester is integral to achieving stereochemical transfer; achiral or racemic dialkyl oxalates such as dimethyl or diethyl oxalate cannot deliver the same chiral outcome, directly impacting product enantiopurity and yield in asymmetric synthesis workflows [2].

Asymmetric Synthesis Chiral Pool Reagents Oxalic Ester Alkylation

Estimated Water Solubility Contrast: 539.2 mg/L for Di-sec-butyl vs. Near-Insoluble Straight-Chain Analogs

Di-sec-butyl oxalate has an estimated water solubility of 539.2 mg/L at 25 °C . In contrast, di-n-butyl oxalate is reported as insoluble in water (with some sources noting solubility only in alcohol and oils) [1]. This difference arises from the secondary branching of the sec-butyl groups, which slightly disrupts the hydrophobic packing of the alkyl chains and modestly increases aqueous affinity compared to the linear analog.

Aqueous Compatibility Environmental Fate Extraction Selectivity

Best-Fit Application Scenarios for Di-sec-butyl oxalate Based on Comparative Evidence


Chiral Alkylating Agent for Asymmetric Sulfide Synthesis

Enantiopure (S,S)-di-sec-butyl oxalate serves as a dual-function chiral alkylating and oxalate leaving group reagent, enabling the synthesis of enantiomerically enriched sec-butyl aryl sulfides. This application is directly supported by the 39% yield reported for (R)-sec-butyl p-tolyl sulfide formation [1]. Procurement of the enantiopure ester is essential: achiral oxalates cannot substitute without complete redesign of the chiral auxiliary strategy [2].

High-Temperature Solvent for Esterification and Transesterification Processes

With a boiling point of 240.1 °C at atmospheric pressure—11 °C higher than diisobutyl and di-tert-butyl oxalates—di-sec-butyl oxalate provides a broader liquid thermal window for high-temperature solvent applications without requiring pressurized equipment [1]. Its liquid state at room temperature further eliminates the melting step required for the solid di-tert-butyl analog, reducing energy costs in continuous operations [2].

Plasticizer or Chelating Agent in Cosmetic and Coating Formulations

The combination of a liquid physical state at ambient temperature, measurable water solubility (539.2 mg/L), and branched-structure hydrolytic stability positions di-sec-butyl oxalate as a viable plasticizer or chelating agent in cosmetic emulsions and industrial coatings [1][2]. The branched architecture retards premature hydrolysis during storage, extending product shelf-life compared to straight-chain oxalate plasticizers .

Model Compound for Branched Oxalate Hydrolysis Kinetics Research

Di-sec-butyl oxalate is one of the dialkyl oxalates for which alkaline hydrolysis rate constants were quantitatively determined using the diffusion-based mass-transfer method [1]. This makes it a well-characterized reference compound for physical organic chemistry studies investigating steric effects on ester hydrolysis, especially in comparative isomeric series where branching pattern is systematically varied [2].

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